4-(4-Bromo-3-chlorophenoxy)piperidine 4-(4-Bromo-3-chlorophenoxy)piperidine
Brand Name: Vulcanchem
CAS No.: 817187-44-3
VCID: VC8138306
InChI: InChI=1S/C11H13BrClNO/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
SMILES: C1CNCCC1OC2=CC(=C(C=C2)Br)Cl
Molecular Formula: C11H13BrClNO
Molecular Weight: 290.58 g/mol

4-(4-Bromo-3-chlorophenoxy)piperidine

CAS No.: 817187-44-3

Cat. No.: VC8138306

Molecular Formula: C11H13BrClNO

Molecular Weight: 290.58 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Bromo-3-chlorophenoxy)piperidine - 817187-44-3

Specification

CAS No. 817187-44-3
Molecular Formula C11H13BrClNO
Molecular Weight 290.58 g/mol
IUPAC Name 4-(4-bromo-3-chlorophenoxy)piperidine
Standard InChI InChI=1S/C11H13BrClNO/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2
Standard InChI Key ALNHDWVSMGBKMI-UHFFFAOYSA-N
SMILES C1CNCCC1OC2=CC(=C(C=C2)Br)Cl
Canonical SMILES C1CNCCC1OC2=CC(=C(C=C2)Br)Cl

Introduction

Structural and Chemical Characteristics

The molecular formula of 4-(4-Bromo-3-chlorophenoxy)piperidine is C₁₁H₁₂BrClNO, with a molecular weight of 298.58 g/mol. The piperidine ring adopts a chair conformation, while the phenoxy group introduces steric and electronic effects due to the electron-withdrawing bromine and chlorine substituents. Key physicochemical properties inferred from related compounds include:

PropertyValue (Estimated)Source Compound
Boiling Point~260–280°C4-Bromo-3-chlorophenol
Density~1.5–1.7 g/cm³Piperidine derivatives
SolubilityLow in water; soluble in organic solvents (e.g., DCM, THF)4-(3-Chlorophenoxy)piperidine

The halogen atoms enhance lipophilicity, making the compound suitable for crossing biological membranes.

Synthesis Strategies

Nucleophilic Aromatic Substitution

A plausible route involves reacting 4-bromo-3-chlorophenol with 4-chloropiperidine under basic conditions. This method mirrors the synthesis of 4-(3-chlorophenoxy)piperidine, where phenol derivatives are coupled with piperidine halides using potassium carbonate or sodium hydride . For example:

4-Bromo-3-chlorophenol+4-ChloropiperidineK₂CO₃, DMF4-(4-Bromo-3-chlorophenoxy)piperidine\text{4-Bromo-3-chlorophenol} + \text{4-Chloropiperidine} \xrightarrow{\text{K₂CO₃, DMF}} \text{4-(4-Bromo-3-chlorophenoxy)piperidine}

Yields for analogous reactions range from 40–60% .

Hydrogenation of Dihydropyridine Precursors

Another approach involves hydrogenating a dihydropyridine intermediate. For instance, 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine can be reduced using hydrogen gas and a rhodium catalyst to yield 4-(4-bromophenyl)piperidine . Adapting this method, introducing chlorine at the 3-position of the phenyl ring prior to hydrogenation could yield the target compound .

Applications in Pharmaceutical and Agrochemical Research

Neurological Drug Development

Piperidine derivatives are pivotal in designing central nervous system (CNS) therapeutics. The halogenated phenoxy group in 4-(4-Bromo-3-chlorophenoxy)piperidine may interact with serotonin or dopamine receptors, similar to 4-(3-chlorophenoxy)piperidine hydrochloride, which is used in neurological disorder research .

Herbicide Formulation

Halogenated phenoxy compounds exhibit herbicidal activity by disrupting plant hormone signaling. The bromine and chlorine substituents enhance stability and bioavailability, making this compound a candidate for agrochemical applications .

Future Research Directions

  • Optical Resolution: Developing enantioselective synthesis methods to isolate (S)- or (R)-enantiomers for targeted bioactivity studies .

  • Structure-Activity Relationship (SAR) Studies: Modifying halogen positions to optimize binding affinity for specific receptors .

  • Green Chemistry Approaches: Exploring catalytic methods to reduce reliance on hazardous reagents .

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